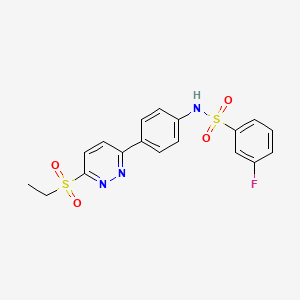

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

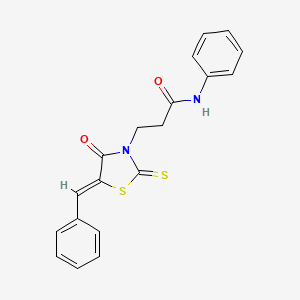

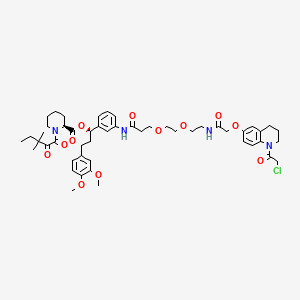

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as sulfonamides, which are widely used in pharmaceuticals due to their ability to inhibit enzyme activity.

Aplicaciones Científicas De Investigación

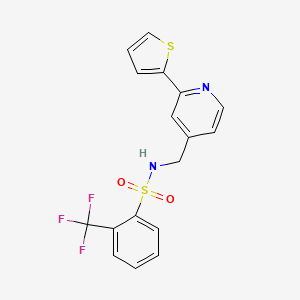

Antimicrobial Activity

Pyridazine derivatives, including our compound of interest, have been shown to exhibit antimicrobial properties . The presence of the pyridazin-3-yl moiety contributes to this activity, making it a potential candidate for developing new antimicrobial agents. Research has indicated that modifications to the pyridazine ring can lead to compounds with significant efficacy against various bacterial and fungal pathogens.

Anticancer Potential

The structural features of pyridazinone derivatives are associated with anticancer activities . The ethylsulfonyl group attached to the pyridazine ring may interact with biological targets involved in cancer cell proliferation. This interaction can inhibit the growth of cancer cells, making it a valuable scaffold for anticancer drug design.

Cardiovascular Drug Design

Compounds with a pyridazinone core have been evaluated as potential cardiovascular drugs . They can act as vasodilators and adrenoceptor antagonists, which are beneficial in treating hypertension. The unique structure of our compound could be explored further for its antihypertensive effects and its role in cardiovascular therapeutics.

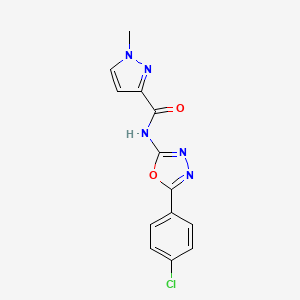

Anti-Inflammatory and Analgesic Effects

The pyridazine derivatives are known to possess anti-inflammatory and analgesic properties . This is particularly important in the development of new treatments for chronic inflammatory diseases and pain management. The compound’s ability to modulate inflammatory pathways could lead to novel anti-inflammatory agents.

Antidiabetic Activity

Research has suggested that pyridazinone derivatives can exhibit antidiabetic activity . The compound’s interaction with biological targets involved in glucose metabolism could make it a promising candidate for antidiabetic drug development, potentially aiding in the treatment of diabetes mellitus.

Neurological Disorder Treatment

Pyridazinone-based compounds have shown promise in treating neurological disorders . Their ability to modulate neurotransmitter systems could lead to new therapeutic options for conditions such as epilepsy, anxiety, and depression. The compound’s influence on neurological pathways warrants further investigation in this field.

Mecanismo De Acción

Target of Action

Pyridazine derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

It’s known that pyridazine derivatives can exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Biochemical Pathways

Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Result of Action

Pyridazine derivatives have been shown to possess a wide range of pharmacological activities .

Propiedades

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4S2/c1-2-27(23,24)18-11-10-17(20-21-18)13-6-8-15(9-7-13)22-28(25,26)16-5-3-4-14(19)12-16/h3-12,22H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLLFHDHVFMRMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Methoxyphenyl)-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2986977.png)

![2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine](/img/structure/B2986986.png)

![7-hydroxy-1-methyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986989.png)

![4-Chloro-5-methylbenzo[d]oxazol-2-amine](/img/structure/B2986992.png)

![4-Chloro-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2986998.png)